molecular formula C15H18N4O2 B5689031 N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide

N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide

Cat. No. B5689031
M. Wt: 286.33 g/mol
InChI Key: BXPREKHOLFGRDV-UHFFFAOYSA-N
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Description

N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of protein kinase CK2 by binding to its catalytic subunit. This results in the inhibition of CK2-mediated phosphorylation of several proteins that are involved in cell proliferation and survival. Additionally, it has been found to inhibit the activity of several other enzymes and proteins such as topoisomerase II, cyclin-dependent kinase 2, and glycogen synthase kinase 3β.
Biochemical and Physiological Effects
N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of several genes that are involved in these processes. Moreover, it has been found to improve glucose homeostasis in animal models of diabetes by increasing insulin sensitivity and glucose uptake in skeletal muscle.

Advantages and Limitations for Lab Experiments

N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide has several advantages for lab experiments. It is a highly specific inhibitor of several enzymes and proteins, which makes it a valuable tool for studying their functions. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for the research on N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide. One of the directions is to further investigate its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Additionally, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, there is a need to develop more cost-effective synthesis methods for N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide to make it more accessible for lab experiments and drug development.

Synthesis Methods

N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-ethyl-5-pyrimidinecarboxylic acid with 2-(chloromethyl)pyridine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanol to obtain N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide in high yield and purity.

Scientific Research Applications

N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of these diseases. For example, it has been found to inhibit the activity of protein kinase CK2, which is overexpressed in several types of cancer and contributes to tumor growth and survival.

properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-2-ethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-3-13-17-9-12(10-18-13)14(20)19-8-11-6-5-7-16-15(11)21-4-2/h5-7,9-10H,3-4,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPREKHOLFGRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCC2=C(N=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide

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